molecular formula C17H25BrN6O B14931383 (4-bromo-1,3-dimethyl-1H-pyrazol-5-yl){4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}methanone

(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl){4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}methanone

Cat. No.: B14931383
M. Wt: 409.3 g/mol
InChI Key: KBIQCKCZNBKUDP-UHFFFAOYSA-N
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Description

(4-BROMO-1,3-DIMETHYL-1H-PYRAZOL-5-YL){4-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in medicinal chemistry, agrochemistry, and material science due to their unique structural properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-BROMO-1,3-DIMETHYL-1H-PYRAZOL-5-YL){4-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE typically involves multi-step reactions starting from commercially available precursors. The key steps include the formation of the pyrazole ring, bromination, and subsequent functionalization with piperazine derivatives . Common reagents used in these reactions include hydrazine, bromine, and various alkylating agents. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(4-BROMO-1,3-DIMETHYL-1H-PYRAZOL-5-YL){4-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole oxides, while substitution reactions can produce various functionalized pyrazole derivatives .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .

Biology

In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a valuable tool in the study of enzyme mechanisms and drug development .

Medicine

In medicine, derivatives of this compound have shown promise as therapeutic agents. They have been investigated for their potential anti-inflammatory, anti-cancer, and antimicrobial properties .

Industry

In the industrial sector, this compound is used in the development of new materials with unique properties. Its applications range from the creation of advanced polymers to the design of novel catalysts for chemical reactions .

Mechanism of Action

The mechanism of action of (4-BROMO-1,3-DIMETHYL-1H-PYRAZOL-5-YL){4-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of key enzymes in metabolic processes or signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (4-BROMO-1,3-DIMETHYL-1H-PYRAZOL-5-YL){4-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE apart is its complex structure, which allows for multiple functionalizations and interactions with various biological targets. This makes it a versatile compound in both research and industrial applications .

Properties

Molecular Formula

C17H25BrN6O

Molecular Weight

409.3 g/mol

IUPAC Name

(4-bromo-2,5-dimethylpyrazol-3-yl)-[4-[(1-ethyl-5-methylpyrazol-4-yl)methyl]piperazin-1-yl]methanone

InChI

InChI=1S/C17H25BrN6O/c1-5-24-13(3)14(10-19-24)11-22-6-8-23(9-7-22)17(25)16-15(18)12(2)20-21(16)4/h10H,5-9,11H2,1-4H3

InChI Key

KBIQCKCZNBKUDP-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)CN2CCN(CC2)C(=O)C3=C(C(=NN3C)C)Br)C

Origin of Product

United States

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